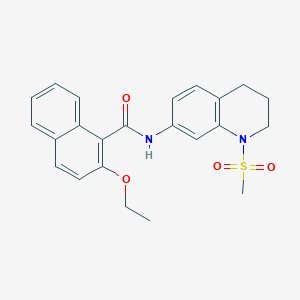
2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a methylsulfonyl group, a tetrahydroquinoline group, and a naphthamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxy group would likely be attached to the 2-position of the tetrahydroquinoline ring. The methylsulfonyl group would be attached to the nitrogen of the tetrahydroquinoline ring. The naphthamide group would likely be attached to the 1-position of the tetrahydroquinoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Heck-mediated Synthesis and Photochemically Induced Cyclization
A study describes total syntheses of naphtho[2,1-f]isoquinolines through Heck coupling reactions and subsequent cyclization processes. This synthesis pathway, involving compounds with structural similarities to "2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide," demonstrates the utility of such compounds in synthesizing complex heterocyclic structures that are of interest for their potential biological activities (Pampín et al., 2003).
Synthesis of Sulfoxides and Tetrahydroisoquinoline Derivatives
Another research effort reported the synthesis of 2-methoxy-1-naphthyl sulfoxides, leading to the creation of 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives. These syntheses underscore the potential of sulfonyl and tetrahydroquinoline groups in medicinal chemistry, particularly for the development of compounds with high enantiomeric purity and specific biological activities (Pyne et al., 1994).
Role of Acidic Hydrogen in Selectivity and Inhibition
Research on 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline explored its selectivity toward inhibiting phenylethanolamine N-methyltransferase versus alpha 2-adrenoceptor, highlighting the structural functionality of the sulfonyl group in imparting selectivity and suggesting the broader applicability of such compounds in targeted enzyme inhibition (Grunewald et al., 1997).
Substituted Azetidinones Derived from Apremilast Dimer
A study focused on the design of 2-azetidinones scaffolds, including derivatives with sulfonamide rings, indicating the importance of these structures in synthesizing compounds with significant biological and pharmacological properties. This research supports the concept that similar compounds, like the one , may also exhibit valuable pharmacological or biological activities (Jagannadham et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .
Eigenschaften
IUPAC Name |
2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-21-13-11-16-7-4-5-9-19(16)22(21)23(26)24-18-12-10-17-8-6-14-25(20(17)15-18)30(2,27)28/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYFGLYIMALBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2810205.png)
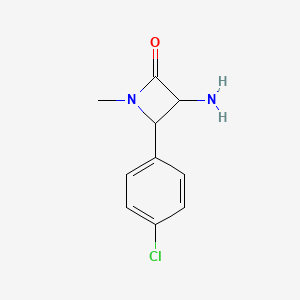
![2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2810207.png)

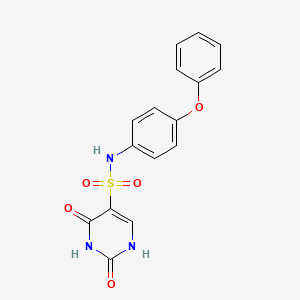


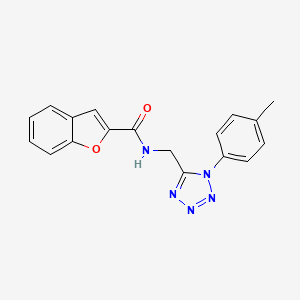

![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)
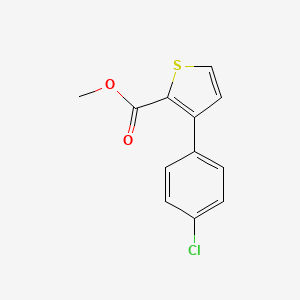
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2810226.png)
![2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide](/img/structure/B2810228.png)
